2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-morpholin-4-yl-5-propyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-2-5-20-15(21)13-14(12(18-20)11-4-3-10-23-11)24-16(17-13)19-6-8-22-9-7-19/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMIHNLIRZVZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-2,4-Dioxo-4-(Thiophen-2-Yl)Butanoic Acid Methyl Ester
The reaction begins with 2-acetylthiophene, which undergoes condensation with ethyl oxalate in the presence of sodium methylate to yield 2,4-dioxo-4-(thiophen-2-yl)butanoic acid methyl ester. Subsequent chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous chloroform introduces a reactive chloride group at the 3-position, forming 3-chloro-2,4-dioxo-4-(thiophen-2-yl)butanoic acid methyl ester. This intermediate is critical for thiazole ring formation.
Reaction Conditions :
Thiazole Ring Construction via Ganch Reaction
The chlorinated ester reacts with 4-morpholinecarbothioamide under Ganch reaction conditions to form methyl 5-(thiophen-2-yl)-2-morpholinothiazole-4-carboxylate. This step involves nucleophilic displacement of the chloride by the thioamide’s sulfur atom, followed by cyclization to yield the thiazole core.
Key Parameters :
- Solvent: Methanol
- Temperature: Reflux (4 hours)
- Workup: Neutralization with NaOH (pH 8) and recrystallization
Cyclization to Pyridazinone
The final step involves cyclization of the alkylated thiazole-carboxylate with hydrazine hydrate to form the pyridazinone ring.
Hydrazine-Mediated Cyclization
The methyl ester group undergoes nucleophilic attack by hydrazine, leading to the elimination of methanol and formation of the pyridazinone structure.
Procedure :
- Reagent: Hydrazine hydrate (2 equivalents)
- Solvent: Ethanol
- Temperature: Reflux (4 hours)
- Yield: 82–85%
Optimization and Alternative Pathways
One-Pot Synthesis
Recent modifications propose a one-pot approach combining thiazole formation, alkylation, and cyclization in a sequential manner. This method reduces isolation steps and improves overall yield (75–78%).
Data Summary of Key Synthesis Steps
Analytical Characterization
Synthetic intermediates and the final product are validated using:
Chemical Reactions Analysis
Types of Reactions
2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophen-2-yl group.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves several key steps:
- Formation of the Thiazolo[4,5-d]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The morpholino group is introduced via nucleophilic substitution, while the propyl and thiophenyl groups are added through alkylation and cross-coupling reactions, respectively.
- Characterization : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its biological activities have been explored in various studies:
- Analgesic and Anti-inflammatory Activities : Research indicates that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant analgesic and anti-inflammatory effects. For instance, a series of compounds based on this scaffold demonstrated efficacy in in vivo models using the hot plate and acetic acid-induced pain models, suggesting a mechanism involving COX inhibition .
- Anticancer Potential : The compound's ability to modulate protein kinase activity has been investigated, revealing potential applications in treating cancers such as acute myeloid leukemia. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines .
Materials Science
In materials science, this compound is being researched for its electronic properties:
- Organic Electronics : The unique electronic characteristics of the thiazolo[4,5-d]pyridazine core make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system facilitates electron transport and light absorption, which are critical for these technologies .
Biological Studies
The compound serves as a valuable probe for studying various biological pathways:
- Biological Interactions : Its structure allows it to interact with sulfur-containing biomolecules, providing insights into biochemical pathways involving these compounds. This can aid in understanding disease mechanisms at the molecular level .
Case Studies
Mechanism of Action
The mechanism of action of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the morpholino group can enhance its binding affinity and selectivity. In materials science, its electronic properties can be attributed to the conjugated system of the thiazolo[4,5-d]pyridazine core, which facilitates electron transport and light absorption.
Comparison with Similar Compounds
Similar Compounds
2-morpholino-5-propyl-7-(phenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-morpholino-5-propyl-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
2-morpholino-5-propyl-7-(pyridin-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
The uniqueness of 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Biological Activity
2-Morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolo[4,5-d]pyridazine core, which is known for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazolo Core : Cyclization of appropriate precursors such as 2-aminothiophene and 2-chloropyridazine.
- Introduction of the Morpholino Group : Nucleophilic substitution using morpholine.
- Addition of Propyl Group : Alkylation reactions with propyl halides.
- Attachment of Thiophen-2-yl Group : Cross-coupling reactions using thiophen-2-yl boronic acid or stannane derivatives.
Biological Activity
Recent studies have highlighted the biological activity of compounds related to the thiazolo[4,5-d]pyridazine framework, including:
Analgesic and Anti-inflammatory Activities
Research has demonstrated that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant analgesic and anti-inflammatory effects. In vivo studies have shown that these compounds can effectively reduce pain responses in animal models using methods such as the acetic acid-induced writhing test and the hot plate test .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Specific Enzymes : The morpholino group enhances binding affinity to target enzymes or receptors.
- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokine production or signaling pathways.
Case Studies
- Study on Anti-inflammatory Effects : In a study published in Scientia Pharmaceutica, various thiazolo[4,5-d]pyridazinones were synthesized and tested for their anti-inflammatory properties. The results indicated that these compounds significantly reduced inflammation in animal models .
- Analgesic Activity Assessment : Another research effort assessed the analgesic properties of similar compounds using standard pain models. The findings suggested that these compounds could serve as potential candidates for pain management therapies .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via [4+2] cyclocondensation reactions, similar to structurally related thiazolo-pyridazine derivatives. For example, 3-oxo-2-arylhydrazonopropanals can be reacted with 4-thiazolidinones under high-pressure conditions (e.g., Q-Tube reactors) to form the thiazolo[4,5-d]pyridazine core . Solvent choice (e.g., ethanol or DMF/EtOH mixtures) and reflux duration (typically 2–6 hours) significantly impact yield . Purification via recrystallization or column chromatography is recommended, with yields reported between 40–65% in analogous systems .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly the morpholino and thiophen-2-yl groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. X-ray crystallography is ideal for resolving ambiguities in regiochemistry, especially for the thiazolo-pyridazine core, though crystallization may require slow evaporation in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . For binding studies, dock the compound into target protein active sites (e.g., COX-2 or 5-LOX) using AutoDock Vina. The thiophen-2-yl and morpholino groups may occupy hydrophobic pockets, while the pyridazinone core could form hydrogen bonds with catalytic residues . Solvation effects should be modeled using the Polarizable Continuum Model (PCM) to account for solvent interactions .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) or formulate nanoparticles via antisolvent precipitation. Pharmacokinetic profiling (e.g., microsomal stability assays in liver S9 fractions) can identify metabolic hotspots, such as oxidation of the propyl group. Structural modifications, like replacing the morpholino ring with a piperazine derivative, may enhance metabolic resistance .
Q. How do substituents on the thiophen-2-yl and morpholino groups influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies show that electron-donating groups (e.g., methyl) on the thiophene ring enhance target affinity, likely by increasing π-π stacking with aromatic residues in enzyme active sites. Conversely, bulkier substituents on the morpholino group (e.g., isopropyl) reduce solubility but improve membrane permeability. Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to quantify these effects .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition of COX-2 or kinases) with phenotypic screening (e.g., apoptosis assays in cancer cell lines). For mechanistic validation, employ CRISPR-Cas9 knockouts of putative targets or phosphoproteomics to identify downstream signaling perturbations. Molecular dynamics simulations (100 ns trajectories) can further reveal stability of ligand-target complexes, with RMSD/RMSF metrics indicating binding durability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s solubility and bioavailability?
- Methodological Answer : If solubility measurements vary across studies (e.g., shake-flask vs. potentiometric methods), standardize protocols using biorelevant media (FaSSIF/FeSSIF). For bioavailability contradictions, compare AUC values from rodent PK studies with in vitro permeability (Caco-2/PAMPA assays). If discrepancies persist, investigate efflux transporter involvement (e.g., P-gp inhibition assays) .
Q. Why might computational predictions of binding affinity conflict with experimental IC₅₀ values?
- Methodological Answer : Discrepancies often stem from force field inaccuracies or incomplete solvation models. Re-optimize docking protocols using hybrid QM/MM approaches and explicit solvent simulations. Validate with alanine scanning mutagenesis of the target protein to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
